molecular formula C28H20N2O5 B11677318 2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2-(4-methylphenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11677318
M. Wt: 464.5 g/mol
InChI Key: JZARKNNCWZAYHD-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a unique structure that combines a pyrroloquinoline core with a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aromatic nitriles with pyrrolinone esters under base-catalyzed conditions . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(4-METHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoline core can bind to active sites, inhibiting or modulating the activity of these targets. The benzoate ester moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and benzoate esters. Compared to these, 2-(4-METHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE stands out due to its unique combination of structural features, which may confer enhanced stability, reactivity, or biological activity. Some similar compounds include:

This detailed article provides a comprehensive overview of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H20N2O5

Molecular Weight

464.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C28H20N2O5/c1-16-10-12-18(13-11-16)23(31)15-35-28(34)19-6-5-7-20(14-19)30-26(32)24-17(2)29-22-9-4-3-8-21(22)25(24)27(30)33/h3-14H,15H2,1-2H3

InChI Key

JZARKNNCWZAYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C

Origin of Product

United States

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